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Compound of Interest

Compound Name: 2-Iodo-6-methylpyridin-3-amine

Cat. No.: B597374 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance

(NMR) and mass spectrometry (MS) data for the compound 2-Iodo-6-methylpyridin-3-amine
(CAS No. 1211596-30-3). Due to the limited availability of public experimental data for this

specific molecule, this guide outlines the expected spectral characteristics and provides

detailed, adaptable experimental protocols for its analysis.

Core Compound Information
Structure:

Molecular Formula: C₆HⲇIN₂

Molecular Weight: 234.04 g/mol

Spectroscopic Data Summary
While specific experimental NMR and mass spectrometry data for 2-Iodo-6-methylpyridin-3-
amine is not readily available in public databases, the following tables outline the expected

data based on the analysis of similar substituted pyridines. These tables serve as a template

for the presentation of experimental results.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

~7.4 d ~8.0 1H H4

~6.8 d ~8.0 1H H5

~4.0 br s - 2H -NH₂

~2.4 s - 3H -CH₃

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ) ppm Assignment

~155 C6

~145 C4

~140 C3

~115 C5

~90 C2

~24 -CH₃

Table 3: Mass Spectrometry Data (Electron Ionization - EI)

m/z Relative Intensity (%) Assignment

234 High [M]⁺

107 Moderate [M - I]⁺

Other Fragments Variable Fragmentation Products

Experimental Protocols
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The following are detailed methodologies for obtaining NMR and mass spectrometry data for 2-
Iodo-6-methylpyridin-3-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation:

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

Accurately weigh 5-10 mg of 2-Iodo-6-methylpyridin-3-amine.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a standard 5 mm NMR tube.

Ensure the sample is fully dissolved; vortex if necessary.

¹H NMR Acquisition:

Pulse Program: Standard single-pulse experiment (e.g., zg30).

Number of Scans: 16-64 scans, depending on sample concentration.

Relaxation Delay: 1-2 seconds.

Spectral Width: 0-12 ppm.

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

Relaxation Delay: 2-5 seconds.

Spectral Width: 0-200 ppm.
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Reference: Solvent peak (e.g., CDCl₃ at 77.16 ppm).

Mass Spectrometry (MS)
Instrumentation:

A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization

(ESI) or Electron Ionization (EI). High-resolution mass spectrometry (HRMS) is

recommended for accurate mass determination.

Sample Preparation (for ESI-MS):

Prepare a stock solution of 2-Iodo-6-methylpyridin-3-amine in a suitable solvent (e.g.,

methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

Prepare a dilute solution (e.g., 1-10 µg/mL) by diluting the stock solution with the mobile

phase.

Incorporate a small amount of an acid (e.g., 0.1% formic acid) to facilitate protonation if

analyzing in positive ion mode.

LC-MS Protocol (for purity and accurate mass):

HPLC System: Coupled to the mass spectrometer.

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

Mobile Phase A: Water with 0.1% Formic Acid.

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

Gradient: A suitable gradient from 5% to 95% B over several minutes.

Flow Rate: 0.2-0.4 mL/min.

Injection Volume: 1-5 µL.

Ionization Mode: ESI positive.
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Mass Range: m/z 50-500.

Signaling Pathway and Experimental Workflow
Substituted pyridines are crucial scaffolds in drug discovery, often targeting key signaling

pathways. For instance, many kinase inhibitors utilize a pyridine core to interact with the ATP-

binding pocket of the enzyme. The diagram below illustrates a general workflow for the

characterization and screening of a novel substituted pyridine compound like 2-Iodo-6-
methylpyridin-3-amine.
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Caption: Workflow for the characterization and development of a novel substituted pyridine.
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The pyridine scaffold is a key component in a multitude of FDA-approved drugs, where it often

plays a critical role in binding to biological targets and influencing the pharmacokinetic

properties of the molecule.[1][2] Its versatility allows for fine-tuning of a compound's activity and

selectivity.[3][4]

The characterization of novel pyridine derivatives, such as 2-Iodo-6-methylpyridin-3-amine, is

a fundamental step in the drug discovery process. The methodologies and data presented in

this guide provide a framework for the rigorous analytical evaluation of this and similar

compounds, paving the way for their potential application in medicinal chemistry and drug

development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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